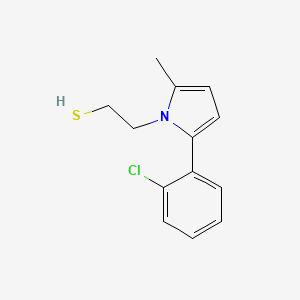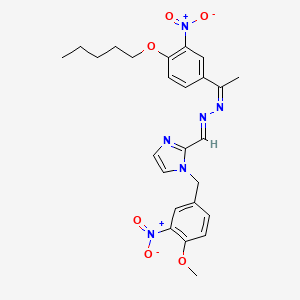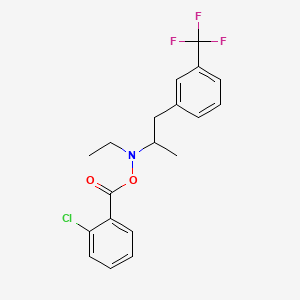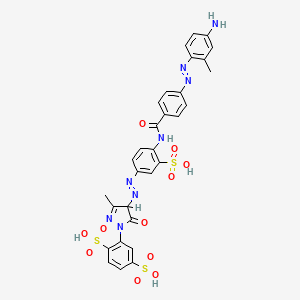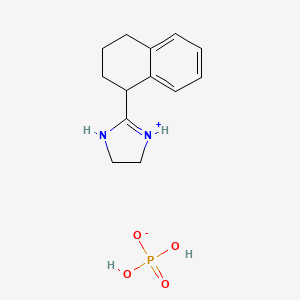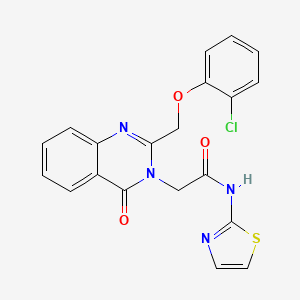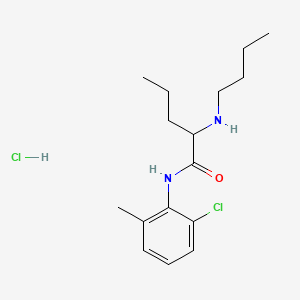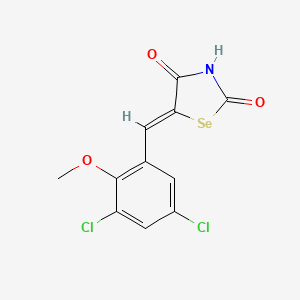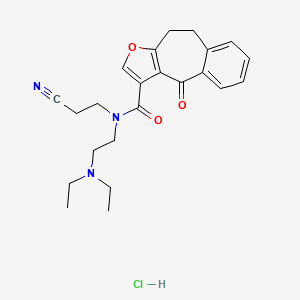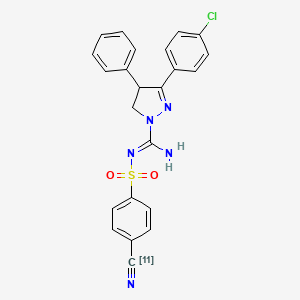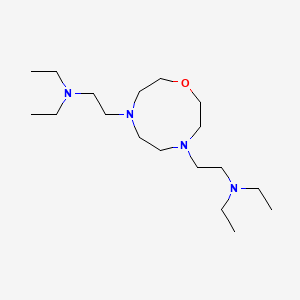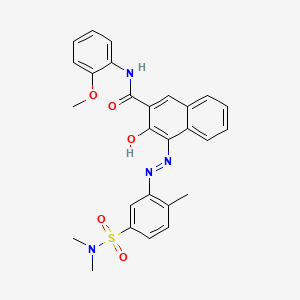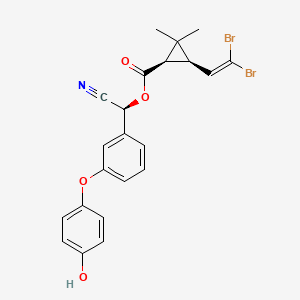
4'-Hydroxydeltamethrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxydeltamethrin is a metabolite of deltamethrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after pyrethrins, natural insecticides derived from chrysanthemum flowers. 4’-Hydroxydeltamethrin is formed through the metabolic process involving cytochrome P450 enzymes, which hydroxylate deltamethrin at the 4’ position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxydeltamethrin typically involves the hydroxylation of deltamethrin. This process is catalyzed by cytochrome P450 enzymes, specifically CYP6BQ9 and CYP6BQ23, which introduce a hydroxyl group at the 4’ position of the deltamethrin molecule .
Industrial Production Methods
Industrial production of 4’-Hydroxydeltamethrin is not commonly practiced as it is primarily a metabolite formed in biological systems. the synthesis can be replicated in vitro using recombinant cytochrome P450 enzymes to produce the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxydeltamethrin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under acidic or basic conditions.
Major Products
The major products formed from these reactions include more polar metabolites that are often more easily excreted from biological systems .
Scientific Research Applications
4’-Hydroxydeltamethrin has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of pyrethroids and the activity of cytochrome P450 enzymes.
Biology: Investigated for its role in insecticide resistance mechanisms in various insect species.
Medicine: Studied for its potential effects on human health, particularly its neurotoxic properties.
Industry: Used in the development of new insecticides and in the study of environmental fate and transport of pyrethroids
Mechanism of Action
4’-Hydroxydeltamethrin exerts its effects primarily through its interaction with sodium channels in the nervous system. It prolongs the opening of these channels, leading to continuous nerve firing and eventual paralysis of the target organism. The hydroxylation at the 4’ position does not significantly alter this mechanism but may affect the compound’s overall toxicity and environmental persistence .
Comparison with Similar Compounds
Similar Compounds
Deltamethrin: The parent compound, widely used as an insecticide.
Tau-fluvalinate: Another pyrethroid insecticide that undergoes similar metabolic processes.
Permethrin: A commonly used pyrethroid with a similar mode of action.
Uniqueness
4’-Hydroxydeltamethrin is unique due to its specific hydroxylation at the 4’ position, which can influence its metabolic fate and toxicity. This specific modification allows researchers to study the detailed metabolic pathways and resistance mechanisms in insects .
Properties
CAS No. |
66855-89-8 |
|---|---|
Molecular Formula |
C22H19Br2NO4 |
Molecular Weight |
521.2 g/mol |
IUPAC Name |
[(S)-cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3/t17-,18+,20-/m0/s1 |
InChI Key |
RLMJIYYRLVNAOJ-NSHGMRRFSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


